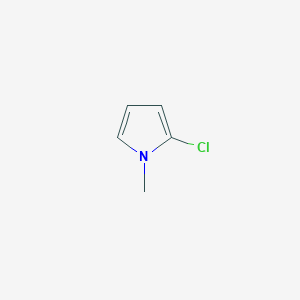

2-chloro-1-methyl-1h-pyrrole

Descripción general

Descripción

2-Chloro-1-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6ClN. It is a derivative of pyrrole, where a chlorine atom is substituted at the second position and a methyl group at the first position of the pyrrole ring.

Mecanismo De Acción

Target of Action

Pyrrole derivatives are known to have diverse biological and medicinal importance . They are present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome , playing vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .

Mode of Action

For instance, they are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Biochemical Pathways

Pyrrole and its derivatives are part of naturally occurring metal complexes of heme and chlorophyll , which are involved in essential biological processes like photosynthesis and oxygen transport .

Result of Action

Pyrrole and its derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Action Environment

The suzuki–miyaura coupling reaction, which is used in the synthesis of pyrrole derivatives, is known for its exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2-chloropyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Another method involves the direct chlorination of 1-methylpyrrole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylpyrrole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Major Products Formed

Substitution: Formation of 2-substituted-1-methylpyrroles.

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 1-methylpyrrole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-1-methyl-1H-pyrrole derivatives as inhibitors of the ERK5 kinase, which is implicated in cancer cell proliferation and survival. The optimization of these compounds has led to the development of selective inhibitors that exhibit nanomolar potency, making them promising candidates for cancer therapy .

Pharmacological Properties

The compound has been evaluated for its pharmacological properties, including anti-inflammatory and antimicrobial activities. For instance, derivatives synthesized from this compound have shown effectiveness in inhibiting pro-inflammatory cytokines in human peripheral blood mononuclear cells, indicating their potential use in treating inflammatory diseases .

Synthesis and Structural Studies

Reagent in Chemical Reactions

this compound serves as a crucial reagent in various chemical reactions. It facilitates the synthesis of more complex pyrrole derivatives through nucleophilic substitution reactions, which are essential for developing new pharmaceuticals .

Structural Analysis

The structural characterization of this compound and its derivatives is often performed using advanced techniques such as NMR spectroscopy and X-ray diffraction. These analyses help elucidate the relationship between structure and biological activity, guiding further modifications for enhanced efficacy .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronics and sensors .

Case Study 1: ERK5 Inhibition

A study focused on optimizing this compound derivatives for ERK5 inhibition demonstrated significant improvements in potency through structural modifications. The resulting compounds exhibited enhanced oral bioavailability and selectivity against cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research on the anti-inflammatory properties of pyrrole derivatives revealed that compounds derived from this compound significantly reduced levels of IL-6 and TNF-α in stimulated cell cultures. This suggests a viable pathway for developing new treatments for inflammatory diseases .

Data Tables

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | ERK5 Inhibitors | Nanomolar potency; potential cancer treatment |

| Pharmacology | Anti-inflammatory agents | Reduced cytokine levels; promising for inflammation |

| Materials Science | Conductive polymers | Enhanced conductivity; suitable for electronics |

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyrrole: Lacks the methyl group at the first position.

1-Methylpyrrole: Lacks the chlorine atom at the second position.

2,5-Dichloropyrrole: Contains an additional chlorine atom at the fifth position.

Uniqueness

2-Chloro-1-methyl-1H-pyrrole is unique due to the presence of both a chlorine atom and a methyl group on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Actividad Biológica

2-Chloro-1-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a five-membered nitrogen-containing ring with a chlorine atom and a methyl group attached. The synthesis of this compound typically involves electrophilic substitution reactions or cyclization methods that utilize readily available starting materials.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Pyrrole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study highlighted that certain pyrrole-based compounds demonstrated significant cytotoxic effects against leukemia and lymphoma cell lines .

Case Study 1: Tyrosinase Inhibition

A study focused on the synthesis and evaluation of pyrrole derivatives for their tyrosinase inhibitory activity revealed that compounds similar to this compound could effectively inhibit this enzyme. Tyrosinase plays a critical role in melanin biosynthesis, making its inhibitors valuable in cosmetic applications and for treating hyperpigmentation disorders . The most potent inhibitors showed IC50 values in the micromolar range, indicating strong potential for therapeutic applications.

Case Study 2: Analgesic Activity

In another investigation, hybrid molecules combining pyrrole moieties with peptide sequences were synthesized to assess their analgesic properties. The results indicated that while free pyrrole acids exhibited significant analgesic activity, the stability of these compounds could be improved through conjugation with peptides. This suggests that modifications to the structure of this compound could enhance its pharmacological profile .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-1-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIQPHHKXJVVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481705 | |

| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56454-26-3 | |

| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.